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Compound of Interest

Compound Name: 3,4-Dihydroxybenzonitrile

Cat. No.: B093048 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Protocatechuonitrile, also known as 3,4-dihydroxybenzonitrile, is a phenolic compound

belonging to the nitrile family. Its structure, featuring a catechol ring system and a nitrile

functional group, suggests a potential for a range of chemical and biological activities. This

technical guide provides a comprehensive overview of the theoretical properties of

Protocatechuonitrile, drawing from available physicochemical data, spectroscopic information,

and computational predictions. The information presented herein is intended to serve as a

valuable resource for researchers and professionals engaged in drug discovery and

development, offering insights into the molecule's characteristics and potential applications.

Physicochemical Properties
The fundamental physicochemical properties of Protocatechuonitrile are summarized in the

table below. These properties are crucial for understanding its behavior in various chemical and

biological systems.
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Property Value Source

Molecular Formula C₇H₅NO₂ --INVALID-LINK--[1]

Molecular Weight 135.12 g/mol --INVALID-LINK--[1]

Melting Point 155-159 °C --INVALID-LINK--

Boiling Point (Predicted) 334.8 °C --INVALID-LINK--

Flash Point (Predicted) 156.3 °C --INVALID-LINK--[2]

Purity Min. 95% - 97%
--INVALID-LINK--[3], --

INVALID-LINK--[4]

Appearance
White to off-white

powder/crystals
--INVALID-LINK--[3]

SMILES N#Cc1ccc(O)c(O)c1 --INVALID-LINK--[3]

InChI Key
NUWHYWYSMAPBHK-

UHFFFAOYSA-N
--INVALID-LINK--

Spectroscopic Properties
Spectroscopic data is essential for the structural elucidation and characterization of a

compound. While comprehensive experimental data for Protocatechuonitrile is limited in

publicly accessible databases, information for the core structure and related compounds

provides valuable insights.

Infrared (IR) Spectroscopy
The IR spectrum of Protocatechuonitrile (3,4-Dihydroxybenzonitrile) exhibits characteristic

absorption bands corresponding to its functional groups. A notable feature is the presence of a

nitrile (C≡N) stretching vibration. The spectrum also shows absorptions for the O-H and C-O

bonds of the phenolic hydroxyl groups and the C=C bonds of the aromatic ring. The IR

spectrum has been recorded using the KBr pellet technique.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Disclaimer: Experimental NMR spectra for Protocatechuonitrile were not readily available in the

searched databases. The following data is for the closely related compound, Protocatechuic

acid (3,4-Dihydroxybenzoic acid), and is provided for reference. The chemical shifts for

Protocatechuonitrile may differ due to the electronic effects of the nitrile group.

¹H NMR (in CD₃OD, 500 MHz): The proton NMR spectrum of 3,4-Dihydroxybenzoic acid shows

three signals in the aromatic region, corresponding to the three protons on the benzene ring.[5]

¹³C NMR (in CD₃OD, 125 MHz): The carbon NMR spectrum of 3,4-Dihydroxybenzoic acid

displays signals for the seven distinct carbon atoms in the molecule, including the carboxyl

carbon and the six carbons of the aromatic ring.[5]

UV-Vis Spectroscopy
Disclaimer: An experimental UV-Vis spectrum for Protocatechuonitrile was not found in the

searched databases. The following information is for the related compound, Protocatechuic

acid (3,4-Dihydroxybenzoic acid).

The UV-Vis spectrum of protocatechuic acid in an acidic mobile phase shows absorption

maxima at approximately 206 nm, 218 nm, and 294 nm.[6] These absorptions are

characteristic of the electronic transitions within the phenolic chromophore.

Theoretical and Computational Studies
Computational chemistry provides a powerful avenue for investigating the theoretical properties

of molecules, offering insights into their electronic structure, reactivity, and potential biological

interactions.

Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to

investigate the electronic structure of many-body systems. A typical DFT study of

Protocatechuonitrile would involve the following workflow:

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest

energy conformation.
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Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized

structure is a true minimum on the potential energy surface and to predict the IR spectrum.

Electronic Property Calculation: Various electronic properties, such as molecular orbital

energies (HOMO and LUMO), electrostatic potential, and charge distribution, are calculated

to understand the molecule's reactivity and intermolecular interactions.

Initial Molecular Structure
(Protocatechuonitrile) Geometry OptimizationDFT Functional & Basis Set Frequency CalculationOptimized Geometry Electronic Property Calculation

(HOMO, LUMO, ESP)
Verified Minimum

Click to download full resolution via product page

A simplified workflow for a typical DFT study.

Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one

molecule to a second when bound to each other to form a stable complex.[7] In the context of

drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand

(like Protocatechuonitrile) to the binding site of a target protein. This can help in identifying

potential biological targets and understanding the mechanism of action.[8] A general workflow

for a molecular docking study is as follows:

Preparation of the Ligand: The 3D structure of Protocatechuonitrile is prepared, including the

assignment of charges and protonation states.

Preparation of the Protein Target: The 3D structure of the target protein is obtained from a

database (e.g., Protein Data Bank) and prepared by removing water molecules, adding

hydrogen atoms, and defining the binding site.

Docking Simulation: The ligand is docked into the protein's binding site using a scoring

function to evaluate different binding poses.

Analysis of Results: The predicted binding poses and scores are analyzed to understand the

key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the

protein.
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A general workflow for a molecular docking study.

Predicted ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug

candidate are critical for its success in clinical trials. In silico tools can provide early predictions

of these properties.[9][10] The following table summarizes the predicted ADMET properties of

Protocatechuonitrile using a computational model.

Disclaimer: These values are computationally predicted and should be confirmed by

experimental studies.
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ADMET Property Predicted Value/Classification

Human Intestinal Absorption Good

Blood-Brain Barrier (BBB) Permeability Low

CYP450 2D6 Substrate No

CYP450 3A4 Substrate No

CYP450 1A2 Inhibitor Yes

CYP450 2C9 Inhibitor Yes

CYP450 2D6 Inhibitor No

CYP450 2C19 Inhibitor Yes

CYP450 3A4 Inhibitor No

Human Ether-a-go-go-Related Gene (hERG)

Inhibition
Low risk

Ames Mutagenicity Non-mutagen

Carcinogenicity Non-carcinogen

Acute Oral Toxicity (LD₅₀) Category III (Slightly toxic)

Potential Biological Activity and Signaling Pathways
While specific studies on the biological activities of Protocatechuonitrile are limited, the

activities of the structurally similar compounds, protocatechuic acid and protocatechualdehyde,

suggest potential therapeutic applications. These compounds have been reported to possess

antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[11][12][13]

Neuroprotective Effects of a Related Compound:
Protocatechualdehyde
Studies on protocatechualdehyde have shown neuroprotective effects in models of Parkinson's

disease. The proposed mechanism involves the activation of the PLK2/p-GSK3β/Nrf2 signaling

pathway, which leads to the mitigation of mitochondrial dysfunction and oxidative stress.[14]
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Proposed neuroprotective signaling pathway of protocatechualdehyde.
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Representative Experimental Protocol: DPPH
Radical Scavenging Assay
This protocol describes a common method for evaluating the antioxidant activity of a

compound, such as Protocatechuonitrile, by measuring its ability to scavenge the stable 2,2-

diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

Protocatechuonitrile

DPPH (2,2-diphenyl-1-picrylhydrazyl)

Methanol or Ethanol

Ascorbic acid (positive control)

96-well microplate

Microplate reader

Procedure:

Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

The solution should have a deep violet color.

Preparation of sample and control solutions:

Prepare a stock solution of Protocatechuonitrile in methanol.

Prepare a series of dilutions of the Protocatechuonitrile stock solution to obtain a range of

concentrations to be tested.

Prepare a similar series of dilutions for the ascorbic acid positive control.

Assay:

In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
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Add an equal volume of the different concentrations of the Protocatechuonitrile solutions,

ascorbic acid solutions, or methanol (as a blank) to the wells.

Mix the contents of the wells gently.

Incubation: Incubate the microplate in the dark at room temperature for a specified period

(e.g., 30 minutes).

Measurement: Measure the absorbance of each well at a specific wavelength (typically

around 517 nm) using a microplate reader.

Calculation: The percentage of DPPH radical scavenging activity is calculated using the

following formula:

% Scavenging = [(A_control - A_sample) / A_control] * 100

Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is

the absorbance of the DPPH solution with the test compound.

Data Analysis: Plot the percentage of scavenging activity against the concentration of

Protocatechuonitrile and ascorbic acid to determine the IC₅₀ value (the concentration

required to scavenge 50% of the DPPH radicals).

Conclusion
Protocatechuonitrile is a compound with a chemical structure that suggests a range of

interesting theoretical and potential biological properties. While experimental data specifically

for this nitrile are not as abundant as for its acid and aldehyde analogs, this guide has compiled

the available physicochemical and spectroscopic information and provided a framework for its

further investigation through computational and experimental methods. The predicted ADMET

profile suggests reasonable drug-like properties, warranting further exploration of its potential

as a therapeutic agent. The biological activities of related compounds, particularly in the areas

of cancer and neuroprotection, provide a strong rationale for future studies on

Protocatechuonitrile to elucidate its specific mechanisms of action and therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b093048#theoretical-properties-of-
protocatechuonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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